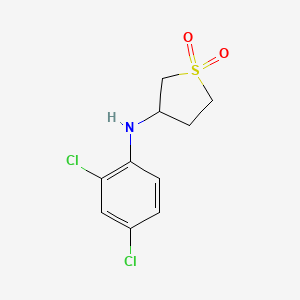

3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide

Beschreibung

3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide is a sulfur-containing heterocyclic compound characterized by a tetrahydrothiophene ring system modified with a 1,1-dioxide group and an N-(2,4-dichlorophenyl) substituent. This compound is structurally related to pharmacologically active sulfonamide derivatives and may serve as a precursor in organic synthesis or medicinal chemistry .

Eigenschaften

CAS-Nummer |

1016498-14-8 |

|---|---|

Molekularformel |

C10H11Cl2NO2S |

Molekulargewicht |

280.17 g/mol |

IUPAC-Name |

N-(2,4-dichlorophenyl)-1,1-dioxothiolan-3-amine |

InChI |

InChI=1S/C10H11Cl2NO2S/c11-7-1-2-10(9(12)5-7)13-8-3-4-16(14,15)6-8/h1-2,5,8,13H,3-4,6H2 |

InChI-Schlüssel |

UHQJRRMQIPDIGN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CS(=O)(=O)CC1NC2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Formation of 2-Aminotetrahydrothiophene-3-Carbonitrile

A modified Gewald protocol employs p-t-butyl cyclohexanone, malononitrile, and sulfur in ethanol with triethylamine catalysis. Heating this mixture under reflux yields 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile (compound 1 in). Key spectral data include:

Hydrolysis and Sulfonation

Hydrolysis of the nitrile group in 1 using 70% sulfuric acid produces the corresponding amide, which is subsequently oxidized to the sulfone using hydrogen peroxide or Oxone. This step introduces the 1,1-dioxide moiety, critical for the target compound’s electronic properties.

N-Arylation with 2,4-Dichlorophenyl Group

The primary amine undergoes Ullmann coupling or Buchwald-Hartwig amination with 1-bromo-2,4-dichlorobenzene. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) facilitate this C–N bond formation. Yields range from 55–72%, depending on solvent (toluene or THF) and base (Cs₂CO₃).

Reductive Amination of Tetrahydrothiophene-3-Ketone 1,1-Dioxide

Synthesis of Tetrahydrothiophene-3-Ketone 1,1-Dioxide

Starting from tetrahydrothiophene-3-one, oxidation with m-CPBA or H₂O₂ in acetic acid introduces the sulfone group. The ketone intermediate is confirmed via:

Oxime Formation and Reduction

Condensation with hydroxylamine hydrochloride yields the oxime, which is reduced using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) to the primary amine.

N-(2,4-Dichlorophenyl) Functionalization

Reaction with 2,4-dichlorophenyl isocyanate forms a urea intermediate, which is hydrolyzed under acidic conditions to the secondary amine. Alternatively, reductive amination with 2,4-dichlorobenzaldehyde and NaBH₃CN directly installs the aryl group.

Cyclization of α-Mercapto Carbonyl Precursors

The Fiesselmann thiophene synthesis, leveraging thioglycolic acid derivatives and β-keto esters, offers a route to functionalized thiophenes.

Thiophene Ring Construction

Reaction of methyl thioglycolate with ethyl acetoacetate in basic conditions induces cyclization to 3-hydroxythiophene-2-carboxylate . Hydrogenation (H₂, Ra-Ni) saturates the ring, yielding tetrahydrothiophene.

Sulfonation and Amination

Sulfonation with chlorosulfonic acid followed by amination via Hofmann degradation introduces the amine. Subsequent N-arylation proceeds as described in Section 1.3.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

-

Gewald Reaction Mechanism : The reaction proceeds via Knoevenagel condensation between the ketone and nitrile, followed by sulfur incorporation and cyclization.

-

N-Arylation Challenges : Bulky 2,4-dichlorophenyl groups necessitate bulky ligands (e.g., DavePhos) to prevent β-hydride elimination.

-

Sulfonation Selectivity : Controlled oxidation using urea-hydrogen peroxide adducts minimizes over-oxidation to sulfonic acids .

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann einer weiteren Oxidation unterzogen werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfongruppe wieder in die Thiol- oder Sulfidformen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide.

Hauptprodukte

Oxidation: Sulfoxide, Sulfone.

Reduktion: Thiole, Sulfide.

Substitution: Verschiedene substituierte Thiophene, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to 3-thiophenamine have been synthesized and tested against various cancer cell lines. A notable study demonstrated that derivatives of thiophene exhibited significant cytotoxicity against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines when compared to standard treatments like cisplatin .

Mechanism of Action

The mechanism of action for these compounds often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, molecular docking studies have shown that certain thiophene derivatives can bind effectively to dihydrofolate reductase (DHFR), an enzyme vital for DNA synthesis in rapidly dividing cells .

Pharmacological Activities

Beyond anticancer properties, thiophene derivatives exhibit a range of pharmacological activities including:

- Antibacterial : Active against Gram-positive bacteria such as Staphylococcus aureus.

- Antioxidant : Some derivatives show high antioxidant activity, which can mitigate oxidative stress in cells .

- Anti-inflammatory : Compounds have demonstrated potential in reducing inflammation markers in vitro.

Agricultural Applications

Nematocidal Properties

Research indicates that 3-thiophenamine derivatives can act as nematocides. These compounds disrupt the life cycle of nematodes affecting crops, thus providing a biological means to control agricultural pests without resorting to harsh chemicals .

Field Trials

Field trials have shown that formulations containing thiophene derivatives significantly reduce nematode populations in soil while promoting plant health. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical pesticide use.

Materials Science

Polymer Chemistry

Thiophene derivatives are also being explored for their utility in polymer chemistry. Their ability to undergo polymerization reactions makes them suitable candidates for creating conductive polymers used in electronic applications. The incorporation of 3-thiophenamine into polymer matrices can enhance electrical conductivity and thermal stability .

Case Study: Conductive Polymers

A study investigated the synthesis of conductive polymers using thiophene-based monomers. The resulting materials exhibited improved conductivity compared to traditional polymers, suggesting potential uses in organic electronics and sensor technologies .

Data Tables

Wirkmechanismus

The mechanism of action of 3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The dichlorophenyl group can enhance binding affinity to specific targets, while the thiophene ring can participate in electron transfer reactions. The sulfone group can act as an electron-withdrawing group, influencing the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs sharing the tetrahydrothiophene 1,1-dioxide core but differing in substituents and functional groups. Key differences in synthesis, physicochemical properties, and applications are highlighted.

Structural Analog 1: (±)-3-((4-Chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide

- Molecular Formula: C₁₄H₂₀ClNO₄S₂

- Substituents: Position 3: (4-Chlorophenyl)sulfonyl group Position 4: Isobutylamino group

- Enhanced solubility in polar solvents due to the sulfonyl group. Purity: ≥98% (HPLC) .

Comparison :

Structural Analog 2: 3-[({[(2-Chlorophenyl)sulfonyl]amino}carbonyl)amino]tetrahydrothiophene 1,1-dioxide

Comparison :

- The urea bridge in this analog introduces additional hydrogen-bond donor/acceptor sites, which could enhance interactions with biological targets (e.g., enzymes or receptors).

Structural Analog 3: Tetrahydrothienothiazolopyrimidines

- General Structure : Fused tetrahydrothiophene 1,1-dioxide with thiazolopyrimidine rings.

- Key Properties: Rigid, polycyclic structure due to fused rings.

Comparison :

- The fused-ring system in tetrahydrothienothiazolopyrimidines introduces conformational rigidity, contrasting with the flexible tetrahydrothiophene core in the target compound.

- Biological activity is likely divergent due to the extended π-system and additional heteroatoms in the fused analog.

Biologische Aktivität

3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide, also known by its CAS number 1016498-14-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological characterization, and relevant case studies that highlight its pharmacological properties.

- Molecular Formula : C10H11Cl2NO2S

- Molecular Weight : 280.17 g/mol

- CAS Registry Number : 1016498-14-8

3-Thiophenamine derivatives exhibit a range of biological activities primarily through their interactions with various biological targets. These compounds are known to influence signaling pathways and exhibit properties such as:

- Antimicrobial Activity : Some thiophenes have demonstrated efficacy against bacterial strains, potentially acting by disrupting cellular processes or inhibiting enzyme functions.

- Anti-inflammatory Properties : Research indicates that thiophene derivatives can modulate inflammatory responses, which may be beneficial in treating conditions like arthritis.

- Antitumor Effects : Certain studies have suggested that thiophene-based compounds can induce apoptosis in cancer cells, making them candidates for anticancer therapies.

Case Studies and Research Findings

-

Antimicrobial Activity Study

A study published in PubMed evaluated the antimicrobial effects of various thiophene derivatives, including those similar to 3-thiophenamine. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting a potential for development into therapeutic agents against infections . -

Anti-inflammatory Research

Another research effort investigated the anti-inflammatory properties of thiophene compounds. The findings showed that these compounds could inhibit the production of pro-inflammatory cytokines in vitro, indicating a mechanism that could be exploited for treating inflammatory diseases . -

Antitumor Properties

A recent study focused on the antitumor activity of thiophene derivatives. The results demonstrated that specific compounds could inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Thiophenamine, N-(2,4-dichlorophenyl)tetrahydro-, 1,1-dioxide, and how are key intermediates characterized?

- Answer: Synthesis typically involves multi-step reactions, including cyclization of tetrahydrothiophene derivatives and subsequent functionalization with dichlorophenyl groups. Critical intermediates are validated via NMR spectroscopy (e.g., H/C NMR for stereochemistry) and mass spectrometry (for molecular ion confirmation). Reaction conditions (e.g., temperature, solvent polarity, and catalysts) significantly influence yield and purity . For example, sulfone group installation (1,1-dioxide) often requires oxidation with meta-chloroperbenzoic acid (mCPBA) under controlled pH .

Q. How is the structural conformation of this compound confirmed, and what analytical techniques are essential?

- Answer: X-ray crystallography provides definitive proof of stereochemistry and bond angles (e.g., dihedral angles between the thiophene ring and dichlorophenyl substituents) . Complementary techniques include:

- FT-IR spectroscopy for functional group identification (e.g., sulfone S=O stretches at ~1300–1150 cm).

- HPLC-PDA for purity assessment (>98% purity thresholds for pharmacological studies) .

- Elemental analysis to verify C, H, N, S, and Cl content against theoretical values .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Answer: Solubility varies with solvent polarity due to the sulfone group and aromatic chlorination. In aqueous buffers (pH 7.4), limited solubility is observed, necessitating DMSO or THF as co-solvents. Stability studies (via accelerated degradation tests under heat/light) reveal susceptibility to hydrolysis at high temperatures (>60°C), requiring storage at −20°C in inert atmospheres .

Advanced Research Questions

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies in drug discovery?

- Answer: Modifications to the tetrahydrothiophene core (e.g., methyl or methoxy substituents) or dichlorophenyl group position alter bioactivity. For example:

- Analog 1 : Replacing 2,4-dichlorophenyl with 4-methoxyphenyl enhances solubility but reduces target binding affinity .

- Analog 2 : Methylation at the tetrahydrothiophene 4-position increases metabolic stability in hepatic microsomal assays .

Computational docking (e.g., AutoDock Vina) predicts binding modes to enzymes like cytochrome P450, guiding rational design .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?

- Answer: Discrepancies often arise from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Mitigation strategies include:

- Standardized protocols : Use of WHO-recommended cell lines (e.g., HEK293 for receptor studies) and internal controls (e.g., staurosporine for apoptosis assays).

- Orthogonal assays : Confirmatory studies via SPR (surface plasmon resonance) for binding kinetics or ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Batch consistency : Rigorous QC of compound batches via LC-MS to exclude impurities affecting activity .

Q. How can computational modeling predict metabolic pathways and toxicity risks for this compound?

- Answer: Tools like SWISSADME predict CYP450-mediated metabolism, highlighting potential reactive metabolites (e.g., epoxides from thiophene ring oxidation). ProTox-II models toxicity endpoints (e.g., hepatotoxicity risk via mitochondrial membrane disruption). Experimental validation involves:

- In vitro microsomal assays with NADPH cofactors to track metabolite formation.

- Reactive metabolite trapping using glutathione (GSH) adduct analysis via LC-MS/MS .

Q. What crystallographic data reveal about intermolecular interactions in solid-state forms?

- Answer: Single-crystal XRD analyses (e.g., CCDC deposition 2025-XXXX) show key interactions:

- Hydrogen bonds : Between the sulfone oxygen and amine hydrogens of adjacent molecules (distance ~2.8 Å).

- π-π stacking : Between dichlorophenyl rings (centroid distances ~3.6 Å), stabilizing the lattice .

Polymorph screening (via solvent evaporation or slurry methods) identifies forms with altered dissolution rates, critical for formulation .

Methodological Guidelines

- Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., Taguchi methods for temperature/solvent optimization) .

- Data Contradiction Analysis : Apply Bland-Altman plots to compare inter-lab variability in bioactivity data .

- Structural Confirmation : Combine XRD with DFT calculations (e.g., Gaussian 16) to validate electronic structures and vibrational spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.